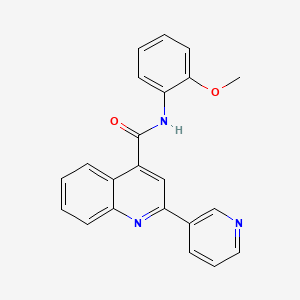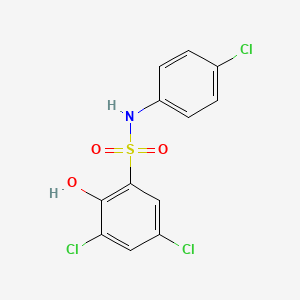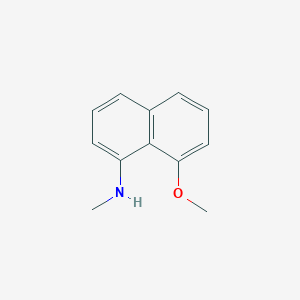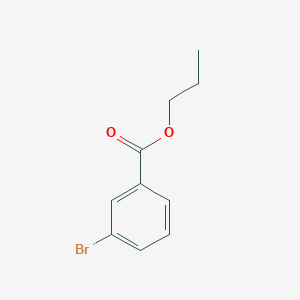
5-(Cyclohexylmethoxy)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylmethoxy)-2-methylpyridine, also known as Cmpd-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a wide range of biological processes. In
Mecanismo De Acción
5-(Cyclohexylmethoxy)-2-methylpyridine acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects
5-(Cyclohexylmethoxy)-2-methylpyridine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. It has also been shown to have effects on learning and memory, attention, and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Cyclohexylmethoxy)-2-methylpyridine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 5-(Cyclohexylmethoxy)-2-methylpyridine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on 5-(Cyclohexylmethoxy)-2-methylpyridine. One area of interest is the development of new compounds based on 5-(Cyclohexylmethoxy)-2-methylpyridine that have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the investigation of the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as inflammation and immune function. Finally, there is also potential for the use of 5-(Cyclohexylmethoxy)-2-methylpyridine in the development of new treatments for neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion
In conclusion, 5-(Cyclohexylmethoxy)-2-methylpyridine, or 5-(Cyclohexylmethoxy)-2-methylpyridine, is a valuable tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Its high potency and selectivity make it a valuable tool for scientific research, particularly in the field of neuroscience. While there are some limitations to its use, there are also many potential future directions for research on this compound, which could lead to the development of new treatments for neurological disorders and other conditions.
Métodos De Síntesis
The synthesis of 5-(Cyclohexylmethoxy)-2-methylpyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-methylpyridine, which is reacted with cyclohexylmethyl chloride to form the intermediate product 2-methyl-5-(cyclohexylmethyl)pyridine. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, 5-(Cyclohexylmethoxy)-2-methylpyridine.
Aplicaciones Científicas De Investigación
5-(Cyclohexylmethoxy)-2-methylpyridine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including learning and memory, attention, and pain perception. 5-(Cyclohexylmethoxy)-2-methylpyridine has also been shown to have potential applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
5-(cyclohexylmethoxy)-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXUYGDJHGWYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexylmethoxy)-2-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)




![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)


![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
